molecular formula C2H2ClN3O2S B1316860 4H-1,2,4-triazole-3-sulfonyl chloride CAS No. 6461-29-6

4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B1316860
CAS No.: 6461-29-6
M. Wt: 167.58 g/mol
InChI Key: KRGDHNPMWOBKPN-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3-sulfonyl chloride: is a heterocyclic compound containing a triazole ring substituted with a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride typically involves the chlorination of 1,2,4-triazole-3-thiol. One common method includes the following steps :

    Starting Material: 1,2,4-triazole-3-thiol.

    Reagent: Chlorine gas.

    Solvent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out at 0°C. Chlorine gas is bubbled through a solution of 1,2,4-triazole-3-thiol in hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, acetonitrile.

    Catalysts: Triethylamine, pyridine.

Major Products:

Comparison with Similar Compounds

  • 1,2,4-Triazole-3-sulfonamide
  • 1,2,4-Triazole-3-sulfonic acid
  • 1,2,4-Triazole-3-sulfonate esters

Comparison:

4H-1,2,4-triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its analogs. While sulfonamides and sulfonic acids are more stable, the sulfonyl chloride group in this compound makes it a versatile intermediate for further chemical transformations .

Properties

IUPAC Name

1H-1,2,4-triazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDHNPMWOBKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558736
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6461-29-6
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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